molecular formula C16H16N2O4 B14616478 1,1'-(Ethane-1,2-diyl)bis(2-methyl-6-nitrobenzene) CAS No. 59823-93-7

1,1'-(Ethane-1,2-diyl)bis(2-methyl-6-nitrobenzene)

Cat. No.: B14616478
CAS No.: 59823-93-7
M. Wt: 300.31 g/mol
InChI Key: NITOQMTYNAIZSE-UHFFFAOYSA-N
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Description

2,2’-Dimethyl-6,6’-dinitrobenzyl is an organic compound with the molecular formula C16H16N2O4 and a molecular weight of 300.31 g/mol . This compound is characterized by the presence of two methyl groups and two nitro groups attached to a benzyl structure. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,2’-Dimethyl-6,6’-dinitrobenzyl can be achieved through several synthetic routes. One method involves the reaction of ortho-nitrotoluene with formamide in the presence of sodium methoxide and paraffin oil. The reaction is carried out at a controlled temperature of 5-10°C, followed by hydrolysis, dealcoholization, separation, washing, and drying to obtain the final product .

Another method includes the addition reaction of o-nitrobenzaldehyde and o-nitrotoluene, followed by a substitution reaction with a bromination reagent and subsequent debromination under the action of a reducing agent . This method is advantageous due to its high yield, high purity, and suitability for industrial production.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dimethyl-6,6’-dinitrobenzyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo substitution reactions, particularly at the nitro and methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

2,2’-Dimethyl-6,6’-dinitrobenzyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Dimethyl-6,6’-dinitrobenzyl involves its interaction with molecular targets through its nitro and methyl groups. These interactions can lead to various biochemical pathways, including oxidative stress and enzyme inhibition. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dimethyl-6,6’-dinitrobiphenyl: Similar in structure but with a biphenyl core.

    2,2’-Dimethyl-6,6’-dinitrobenzene: Lacks the benzyl group but has similar nitro and methyl substitutions.

Uniqueness

2,2’-Dimethyl-6,6’-dinitrobenzyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

59823-93-7

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

1-methyl-2-[2-(2-methyl-6-nitrophenyl)ethyl]-3-nitrobenzene

InChI

InChI=1S/C16H16N2O4/c1-11-5-3-7-15(17(19)20)13(11)9-10-14-12(2)6-4-8-16(14)18(21)22/h3-8H,9-10H2,1-2H3

InChI Key

NITOQMTYNAIZSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])CCC2=C(C=CC=C2[N+](=O)[O-])C

Origin of Product

United States

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